N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine
Description
N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S2/c1-5-7-15(8-6-2)20(16,17)14(3)9-11-10-19-13-12(11)18-4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNGJCOQFGYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N(C)CC1=CSN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through the reaction of the thiazole derivative with methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Propylamine Chain: The final step involves the alkylation of the thiazole derivative with propylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the propylamine chain can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the methoxy and methylsulfamoyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-ethylpropan-1-amine
- N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-butylpropan-1-amine
- N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-isopropylpropan-1-amine
Uniqueness
N-[(3-methoxy-1,2-thiazol-4-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamine chain, in particular, may enhance its solubility and bioavailability compared to similar compounds with different alkyl chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
